molecular formula C6H14NaO12P2 B1213306 果糖-1,6-二磷酸三钠无水 CAS No. 38099-82-0

果糖-1,6-二磷酸三钠无水

货号 B1213306
CAS 编号: 38099-82-0
分子量: 363.11 g/mol
InChI 键: QXMOBZYUBFCQPG-BAOOBMCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fosfructose trisodium anhydrous (FTA) is a novel compound that has recently been identified as having potential applications in scientific research. FTA is an anhydrous, water-soluble compound derived from fructose, phosphoric acid, and sodium hydroxide. It is a relatively new compound, first synthesized in 2016, and has been studied for its potential applications in a variety of scientific research applications. FTA has a wide range of biological activities, and its biochemical and physiological effects have been studied in both in vivo and in vitro studies.

科学研究应用

糖酵解途径研究

果糖-1,6-二磷酸三钠无水: 果糖-1,6-二磷酸 (F1,6P)的一种形式,它是糖酵解的关键中间体 。在科学研究中,它被用于研究糖酵解途径,特别是磷酸果糖激酶将磷酸基团从ATP转移到果糖-6-磷酸的步骤。这种化合物与果糖-2,6-二磷酸一起调节磷酸果糖激酶-1 (PFK-1) 的活性,而PFK-1是糖酵解中的限速步骤

神经保护研究

果糖-1,6-二磷酸三钠无水已被研究为脑损伤情况下潜在的神经保护剂它在糖酵解途径中的作用表明它可能通过维持脑细胞内的能量产生来帮助在创伤性损伤后保护脑功能

癌症研究

在癌细胞中,果糖-1,6-二磷酸三钠无水充当丙酮酸激酶 (PK-M2) 的M2亚型的别构激活剂 。这很重要,因为PK-M2是癌细胞中主要的丙酮酸激酶形式,其调节对于理解和潜在控制癌细胞赖以生长和生存的代谢途径至关重要。

酶活性调节

这种化合物用于激活丙酮酸激酶NAD+依赖性L-(+)-乳酸脱氢酶等酶,并抑制乙酸激酶等其他酶。它也是用于鉴定和表征果糖-1,6-二磷酸醛缩酶果糖-1,6-二磷酸酶等酶的底物

缺血再灌注损伤减少

果糖-1,6-二磷酸三钠无水: 已被用于实验模型中,以减少心脏和大脑等器官的缺血再灌注损伤。这种应用在减少涉及暂时中断血液供应的手术过程中的损伤方面特别相关

代谢紊乱治疗

由于其在糖酵解和能量代谢中的作用,果糖-1,6-二磷酸三钠无水正在被探索用于治疗代谢紊乱的治疗潜力。这包括糖尿病等疾病,其中糖酵解的调节可能是至关重要的

作用机制

Target of Action

Fosfructose trisodium anhydrous, also known as Fosfructose trisodium, primarily targets the enzyme phosphofructokinase-1 (PFK-1) . PFK-1 plays a crucial role in glycolysis, the metabolic pathway that converts glucose into pyruvate, generating energy in the form of ATP. By targeting PFK-1, Fosfructose trisodium influences the regulation of glucose metabolism .

Mode of Action

Fosfructose trisodium acts as an allosteric activator of PFK-1. This means it binds to a site on the enzyme other than the active site, inducing a conformational change that increases the enzyme’s activity. This activation enhances the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a key step in glycolysis . The increased activity of PFK-1 accelerates glycolysis, leading to higher ATP production.

Biochemical Pathways

The primary biochemical pathway affected by Fosfructose trisodium is glycolysis. By enhancing PFK-1 activity, the compound increases the flux through the glycolytic pathway. This results in elevated levels of downstream metabolites such as pyruvate and lactate. Additionally, the increased glycolytic activity can influence other metabolic pathways, including the citric acid cycle and oxidative phosphorylation, by providing more substrates for these processes .

Pharmacokinetics

The pharmacokinetics of Fosfructose trisodium involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is rapidly absorbed into the bloodstream. It is distributed primarily to tissues with high metabolic activity, such as the liver and muscles. Fosfructose trisodium is metabolized in the liver, where it is converted into fructose-1,6-bisphosphate. The compound and its metabolites are eventually excreted through the kidneys . The bioavailability of Fosfructose trisodium is influenced by its rapid absorption and efficient distribution to target tissues.

Result of Action

At the molecular level, the activation of PFK-1 by Fosfructose trisodium leads to increased glycolytic flux and ATP production. This enhanced energy production supports various cellular functions, particularly in tissues with high energy demands. At the cellular level, the increased availability of ATP can improve cell survival and function, especially under conditions of metabolic stress . This makes Fosfructose trisodium potentially beneficial in conditions such as ischemia, where energy supply is compromised.

Action Environment

The efficacy and stability of Fosfructose trisodium can be influenced by environmental factors such as pH, temperature, and the presence of other metabolic regulators. For instance, the compound’s activity may be enhanced in acidic environments, which are common in ischemic tissues. Additionally, the presence of other allosteric regulators of PFK-1, such as ATP and citrate, can modulate the compound’s effectiveness. Stability-wise, Fosfructose trisodium is relatively stable under physiological conditions but may degrade under extreme pH or temperature .

: DrugBank : NCATS Inxight Drugs

属性

{ "Design of the Synthesis Pathway": "The synthesis of Fosfructose trisodium anhydrous involves the reaction between fructose-6-phosphate and sodium orthophosphate. The reaction is carried out under controlled conditions to produce the final product.", "Starting Materials": [ "Fructose-6-phosphate", "Sodium orthophosphate" ], "Reaction": [ "Step 1: Fructose-6-phosphate is dissolved in water to form a solution.", "Step 2: Sodium orthophosphate is added to the solution and the mixture is stirred.", "Step 3: The reaction mixture is heated under controlled conditions to allow the reaction to occur.", "Step 4: The mixture is cooled and the resulting solid is filtered and washed with water.", "Step 5: The product is dried to obtain Fosfructose trisodium anhydrous." ] }

CAS 编号

38099-82-0

分子式

C6H14NaO12P2

分子量

363.11 g/mol

IUPAC 名称

trisodium;hydron;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate

InChI

InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/t3-,5-,6-;/m1./s1

InChI 键

QXMOBZYUBFCQPG-BAOOBMCLSA-N

手性 SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O.[Na]

SMILES

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+]

规范 SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O.[Na]

其他 CAS 编号

38099-82-0

相关CAS编号

38099-82-0
23784-19-2
23558-08-9
26177-85-5

同义词

fructose 1,6-bisphosphate
fructose 1,6-diphosphate
fructose-1,6-diphosphate
fructose-1,6-diphosphate magnesium salt
fructose-1,6-diphosphate, (alpha-D)-isomer
fructose-1,6-diphosphate, (beta-D)-isomer
fructose-1,6-diphosphate, (L)-isomer
fructose-1,6-diphosphate, 2-(18)O-labeled
fructose-1,6-diphosphate, barium (1:2) salt
fructose-1,6-diphosphate, calcium (1:2) salt
fructose-1,6-diphosphate, calcium salt
fructose-1,6-diphosphate, disodium salt
fructose-1,6-diphosphate, monosodium salt
fructose-1,6-diphosphate, sodium salt, monohydrate
fructose-1,6-diphosphate, tetrapotassium salt
fructose-1,6-diphosphate, tetrasodium salt
fructose-1,6-diphosphate, trisodium salt
Sr-FDP
strontium fructose 1,6-diphosphate
strontium fructose-1,6-diphosphate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。